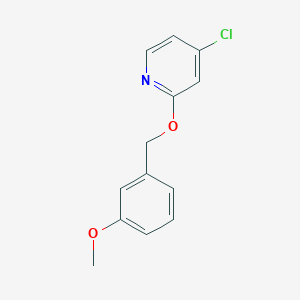![molecular formula C4H7N B11925148 2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
2-Azabicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[1.1.1]pentane is a nitrogen-containing bicyclic compound characterized by its unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and strained structure of this compound makes it a valuable scaffold for the development of new molecules with enhanced properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[1.1.1]pentane typically involves the use of photochemical [2+2] cycloadditions. One common method includes the irradiation of a precursor compound with a blue LED light source (450 nm) in the presence of a catalytic amount of iridium complex, such as Ir(ppy)3. This reaction facilitates the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Azabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential as a molecular switch in biological systems.
Medicine: Explored as a bioisostere for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with unique mechanical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[1.1.1]pentane involves its interaction with molecular targets through its nitrogen atom. The rigid structure of the compound allows for precise spatial orientation, which can enhance binding affinity and specificity to target molecules. The nitrogen inversion in the compound can be controlled using laser pulses, making it a potential candidate for molecular switches .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: A non-nitrogen analog with similar structural properties.
Azabicyclo[2.1.1]hexane: Another nitrogen-containing bicyclic compound with a different ring size.
Uniqueness
2-Azabicyclo[1.1.1]pentane is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to its non-nitrogen analogs. The ability to undergo nitrogen inversion and its potential use as a molecular switch further distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C4H7N |
|---|---|
Peso molecular |
69.11 g/mol |
Nombre IUPAC |
2-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-3-2-4(1)5-3/h3-5H,1-2H2 |
Clave InChI |
CJSIJLXDRHEIAW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



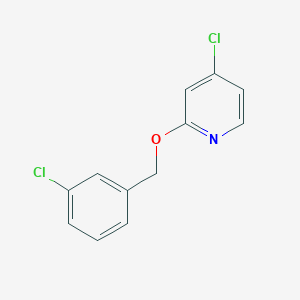
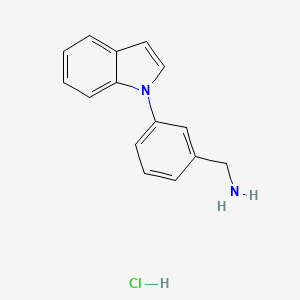


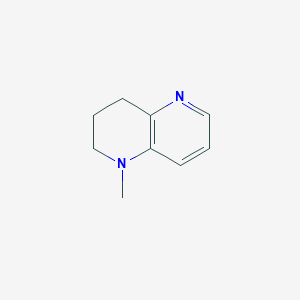


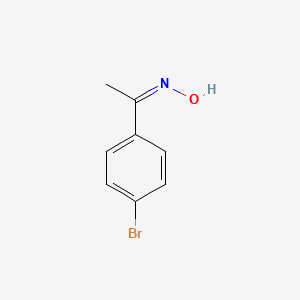
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)

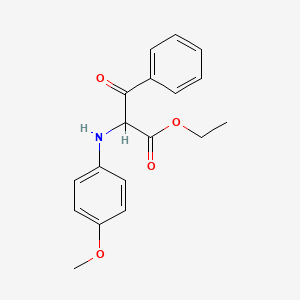
![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
